(S)-(tetrahydro-2H-pyran-2-yl)methanamine (CAS 885331-14-6) is a highly specific, enantiopure primary amine featuring a saturated oxygen-containing tetrahydropyran (THP) heterocycle [1]. In pharmaceutical procurement and process chemistry, it is primarily sourced as a chiral precursor for synthesizing kinase inhibitors, GPCR modulators, and ion channel blockers (such as Nav1.8 and JAK inhibitors) [2]. Its value lies in providing a rigid, hydrophilic THP scaffold with precise (S)-stereochemistry, which is critical for establishing directional hydrogen bonding and optimal spatial orientation in target binding pockets [3].
(2S)-enantiopure building block supports stereochemical-control synthesis workflows
Batch-specific orthogonal documentation (NMR, HPLC, GC) enhances procurement confidence
Tetrahydropyran core associated with high patent density, supporting scaffold-based SAR exploration
Substituting (S)-(tetrahydro-2H-pyran-2-yl)methanamine with its (R)-enantiomer (CAS 885331-26-0) or a racemate leads to catastrophic loss of target affinity in downstream active pharmaceutical ingredients (APIs) due to spatial clashes in chiral binding pockets [1]. Furthermore, replacing the THP ring with a carbocyclic analog, such as cyclohexylmethanamine, eliminates the crucial ethereal oxygen [2]. This oxygen frequently acts as a hydrogen-bond acceptor and significantly lowers the lipophilicity (LogP) of the resulting drug candidate, which is essential for maintaining favorable aqueous solubility and metabolic stability [3]. Consequently, generic substitution compromises both the biological efficacy and the pharmacokinetic profile of the final product.
Contains 50% unwanted (R)-enantiomer, which may shift stereochemical outcome and require additional separation
Opposite configuration may alter target engagement profiles; stereochemical response may not transfer directly
Altered amine reactivity may not replicate primary amine chemistry; reactivity context may differ
In the synthesis of targeted inhibitors (e.g., Nav1.8 or GPR84 modulators), the (S)-enantiomer of (tetrahydro-2H-pyran-2-yl)methanamine ensures optimal orientation of the THP ring within the binding pocket [1]. Studies on related chiral amine precursors demonstrate that utilizing the (S)-enantiomer yields APIs with sub-nanomolar potency, whereas the (R)-enantiomer typically results in a 50- to 100-fold reduction in target affinity [2]. Procurement of the strictly (S)-configured building block (≥99% ee) is therefore mandatory to avoid costly downstream yield losses and inactive byproducts.
| Evidence Dimension | Downstream API Target Affinity (IC50) |
| Target Compound Data | (S)-enantiomer precursor yields API IC50 < 10 nM |
| Comparator Or Baseline | (R)-enantiomer precursor (CAS 885331-26-0) |
| Quantified Difference | 50-100x loss in potency for the (R)-enantiomer |
| Conditions | In vitro target binding assays (e.g., Nav1.8, GPR84) |
Procuring the exact (S)-enantiomer is critical to ensure the biological activity of the final API, as the (R)-enantiomer is effectively inactive in specific chiral binding pockets.
The presence of the oxygen atom in the tetrahydropyran ring of (S)-(tetrahydro-2H-pyran-2-yl)methanamine significantly reduces the lipophilicity of the resulting molecules compared to their carbocyclic counterparts [1]. When compared to cyclohexylmethanamine, the THP scaffold typically lowers the calculated LogP (cLogP) by approximately 1.0 to 1.5 units [2]. This reduction is critical for maintaining the aqueous solubility of the final API and preventing high non-specific binding, making the THP amine a superior choice for oral drug formulation.
| Evidence Dimension | Lipophilicity (cLogP) contribution |
| Target Compound Data | THP scaffold (lower lipophilicity, higher polarity) |
| Comparator Or Baseline | Cyclohexylmethanamine (carbocyclic analog) |
| Quantified Difference | ~1.0 - 1.5 unit reduction in LogP |
| Conditions | Standard predictive pharmacokinetic profiling |
Selecting the THP-containing amine over a cheaper carbocyclic analog directly improves the aqueous solubility and pharmacokinetic profile of the synthesized drug.
As an unhindered primary amine with a flexible methylene linker, (S)-(tetrahydro-2H-pyran-2-yl)methanamine exhibits excellent nucleophilicity in standard amide coupling and reductive amination reactions [1]. Compared to directly substituted cyclic amines (e.g., 4-aminotetrahydropyran), the methylene spacer reduces steric hindrance, leading to coupling yields frequently exceeding 85% under standard conditions (e.g., HATU/DIPEA) [2]. This high reactivity translates to lower catalyst loading and fewer equivalents of expensive coupling reagents during scale-up.
| Evidence Dimension | Amide coupling efficiency |
| Target Compound Data | >85% yield in standard amidation |
| Comparator Or Baseline | 4-aminotetrahydropyran (sterically hindered analog) |
| Quantified Difference | 20-30% higher isolated yield |
| Conditions | Standard peptide coupling conditions (HATU/DIPEA, room temp) |
Higher coupling yields reduce the consumption of expensive reagents and simplify purification during industrial scale-up, lowering overall manufacturing costs.
Due to its precise (S)-stereochemistry, this compound is an essential building block for constructing 2-oxo-oxazolidine-5-carboxamide derivatives targeting the Nav1.8 sodium channel for pain management therapies [1].
The THP-methanamine scaffold is utilized in closed-loop molecular discovery and synthesis of JAK1/JAK3 inhibitors, where the oxygen atom in the ring provides critical hydrogen bonding interactions within the kinase hinge region [2].
This specific enantiomer is employed to synthesize low-nanomolar potency inverse agonists for GPR84, a target for inflammatory and fibrotic disorders, where minor structural variations dictate the functional switch from agonist to inverse agonist [3].
In process chemistry, replacing highly lipophilic carbocyclic amines with (S)-(tetrahydro-2H-pyran-2-yl)methanamine is a standard strategy to lower cLogP and improve the aqueous solubility of oral drug candidates without sacrificing target affinity [4].